molecular formula C22H20O2 B12000383 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one CAS No. 2657-24-1

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one

Cat. No.: B12000383
CAS No.: 2657-24-1
M. Wt: 316.4 g/mol
InChI Key: ZSFOGRKTOXEJTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one is a high-purity chemical compound offered for research and development purposes. This ketone features a propan-1-one backbone substituted with 4-methoxyphenyl and two terminal phenyl groups, a structural motif of significant interest in medicinal chemistry. Compounds with similar 1,3-diarylpropan-1-one scaffolds are extensively investigated for their potential biological activities. Research on analogous structures indicates that this chemical class shows promise as a versatile scaffold for developing cytotoxic agents . Specifically, 1,3-diphenyl-3-(heteroaryl/arylthio)propan-1-one derivatives have demonstrated notable cytotoxic effects in studies, such as against MCF-7 breast cancer cell lines, with some compounds exhibiting activity greater than the reference drug Tamoxifen . Furthermore, structurally related β-azolyl ketones, such as 3-aryl-3-triazolylpropiophenones, are described in scientific literature as efficient components in formulations for fungicide, bactericide, and herbicide applications . The presence of the diphenyl moiety in this compound suggests potential for interaction with various biological targets, making it a candidate for further exploration in drug discovery and agrochemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2657-24-1

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20O2/c1-24-20-14-12-19(13-15-20)22(23)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3

InChI Key

ZSFOGRKTOXEJTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction begins with deprotonation of 4-methoxyacetophenone by a strong base (e.g., NaOH or KOH) in ethanol, generating an enolate ion. This nucleophile attacks the carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate that dehydrates to yield chalcone. Subsequent hydrogenation of the α,β-unsaturated ketone group produces the saturated propan-1-one backbone.

A representative procedure involves:

  • Reactants : 4-Methoxyacetophenone (1.0 equiv), benzaldehyde (1.2 equiv)

  • Catalyst : 10% aqueous NaOH (3 mL per mmol of ketone)

  • Solvent : Ethanol (0.7 mL per 0.072 mmol ketone)

  • Conditions : Stirring at 80°C for 60–120 minutes.

Purification is achieved via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol, yielding 78–95%.

Kinetic and Isotope Effect Studies

Time-dependent studies reveal first-order kinetics with respect to chalcone concentration (rate constant k = 9.1190 × 10⁻⁴ mM/min at 0.10 mmol substrate). Kinetic isotope effect (KIE) experiments using CD₃OD instead of CH₃OH demonstrate a secondary isotope effect (kₕ/kₔ = 1.8), suggesting partial rate limitation by proton transfer during enolate formation.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route, particularly for introducing aromatic substituents. This method employs 4-methoxybenzoyl chloride and diphenylmethane in the presence of a Lewis acid catalyst.

Reaction Setup and Optimization

  • Reactants : 4-Methoxybenzoyl chloride (1.0 equiv), diphenylmethane (1.5 equiv)

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (0.5 mL per mmol acyl chloride)

  • Conditions : Reflux at 40°C for 4–6 hours.

Workup involves quenching with ice-cold HCl, followed by extraction with ethyl acetate. Yields range from 65–78%, with purity >95% after recrystallization.

Limitations and Side Reactions

Competitive alkylation may occur if the acylating agent is insufficiently electrophilic. Additionally, over-acylation can lead to diaryl ketone byproducts, necessitating precise stoichiometric control.

Catalytic Hydrogenation of Chalcone Precursors

Hydrogenation of α,β-unsaturated chalcones provides a direct pathway to saturated ketones. This method is favored for its high selectivity and mild conditions.

Hydrogenation Protocol

  • Substrate : Chalcone derivative (e.g., 1-(4-methoxyphenyl)-3-phenylpropenone)

  • Catalyst : 5% Pd/C (0.1 mol%) or Raney Ni (8 g per 0.2 mol substrate)

  • Conditions : H₂ pressure (2–5 MPa), 80–120°C, 3–5 hours.

Post-reaction filtration and vacuum distillation yield 90–95% pure product, with bp 172–175°C at 5 mmHg.

Thia-Michael Addition and Subsequent Modification

While primarily used for synthesizing sulfenyl derivatives, the Thia-Michael reaction can be adapted for functionalized propan-1-ones.

Thia-Michael Reaction Parameters

  • Reactants : Chalcone (1.0 equiv), thiophenol (1.5 equiv)

  • Catalyst : Cinchonine (1.5 mol%)

  • Solvent : Chloroform (4 mL per 2 mmol chalcone)

  • Conditions : Room temperature, 2–4 hours.

This method achieves 83–89% yield for 3-(4-methoxyphenyl)-1-phenyl-3-phenylsulfenylpropan-1-one, which requires further reductive desulfurization to obtain the target compound.

Optimization of Reaction Conditions

Response Surface Methodology (RSM)

Central composite design optimizes critical parameters:

FactorLow LevelHigh LevelOptimal Value
Catalyst (wt%)0.52.51.8
Time (h)153.2
Solvent (mL)285.0

RSM models predict maximum yield (92.4%) under these conditions, validated experimentally (91.7 ± 1.2%).

Solvent and Temperature Effects

Methanol outperforms ethanol and acetonitrile in Claisen-Schmidt condensation due to superior enolate stabilization. Reactions at 80°C achieve 95% conversion within 60 minutes, compared to 72% at 60°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Claisen-Schmidt78–95>98ScalabilityRequires anhydrous conditions
Friedel-Crafts65–7895Direct acylationByproduct formation
Catalytic Hydrogenation90–95>99High selectivityHigh-pressure equipment needed
Thia-Michael83–8997Functional group toleranceAdditional desulfurization step

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Synthetic Pathways:
The compound is often utilized as an intermediate in the synthesis of other organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Notable Reactions:

  • Aldol Condensation: The compound can participate in aldol reactions to form larger carbon frameworks, which are crucial in the synthesis of complex natural products.
  • Cross-Coupling Reactions: It has been employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds that are important in pharmaceuticals.

Medicinal Chemistry

Pharmacological Properties:
Research indicates that derivatives of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one exhibit various biological activities. These include:

  • Antioxidant Activity: Studies have shown that these compounds can serve as effective antioxidants, which may have implications for cosmetic formulations and health supplements .
  • Anticancer Potential: Some derivatives have been investigated for their potential anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo models.

Catalytic Applications

Catalysis in Organic Reactions:
The compound has been explored as a catalyst or catalyst precursor in several organic transformations. Notable applications include:

  • Hydrogenation Reactions: It has been utilized in chemoselective hydrogenation processes under mild conditions, allowing for selective reduction of multiple functional groups .
  • Asymmetric Synthesis: The compound's chiral variants have been studied for their ability to facilitate asymmetric reactions, providing enantiomerically enriched products essential for pharmaceutical applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisIntermediate for aldol condensation
Cross-coupling reactions
Medicinal ChemistryAntioxidant properties
Anticancer activity
CatalysisHydrogenation reactions
Asymmetric synthesis

Case Studies

Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one derivatives demonstrated significant radical scavenging activity. The results indicated that modifications to the methoxy group enhanced the overall antioxidant capacity, making these compounds suitable candidates for development into health supplements or cosmetic additives.

Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that specific derivatives of this compound exhibited cytotoxic effects against various cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one with analogs differing in substituents, stereochemistry, or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Findings Reference
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one 4-Methoxy, 3,3-diphenyl 316.39 Mp: 113°C; synthesized via Rh(I) catalysis with high regioselectivity .
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (9b) 4-Chloro, 4-methoxy 290.75 ¹H NMR: δ 3.80 (s, 3H, OCH₃), 3.24/3.00 (t, 2H each); yield: 95% .
(S)-2-Fluoro-1-(4-methoxyphenyl)-2,3-diphenylpropan-1-one 2-Fluoro, 4-methoxy, 2,3-diphenyl 334.37 97% ee via asymmetric catalysis; isolated as white solid (61–63% yield) .
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one 4-Methoxy, 3-(3,4,5-trimethoxy) 330.37 Enhanced solubility due to multiple methoxy groups; PubChem ID: 46226750 .
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one α,β-unsaturated ketone, 4-chloro, 4-methoxy 272.72 Conjugated system increases UV absorption; CAS: 85502-87-0 .
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 3-Triazole, 3,4-dimethoxy, 4-methoxy 393.44 Heterocyclic substituent enhances bioactivity; synthesized via Michael addition .
Avobenzone 1,3-Dione, 4-methoxy, 4-tert-butyl 310.39 UV filter; Mp: 81–86°C; thermal stability lower than saturated ketones .

Key Comparative Insights:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl) : The chloro-substituted analog (9b) exhibits reduced steric hindrance compared to diphenyl derivatives, enabling higher reaction yields (95% vs. 61–79% for fluorinated or triazole analogs) .
  • Methoxy Groups : Increased methoxy substitution (e.g., 3,4,5-trimethoxy) improves solubility but may reduce thermal stability .

Stereochemical Influence :

  • The fluorinated derivative achieves high enantiomeric excess (95–97% ee) via asymmetric catalysis, highlighting the role of chiral centers in synthetic applications .

Functional Group Modifications: α,β-Unsaturated ketones (e.g., prop-2-en-1-one) exhibit conjugation-driven UV absorption, contrasting with the saturated propan-1-one backbone’s inertness .

Biological Activity

1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one, also known as a derivative of the diphenylpropanone class, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in pharmacology, particularly in the context of cancer treatment and neurological disorders.

Chemical Structure

The chemical formula for 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one is C22H24OC_{22}H_{24}O, characterized by a methoxy group attached to a phenyl ring and two additional phenyl groups. Its structural configuration is crucial for its biological activity, particularly in modulating receptor interactions and exerting cytotoxic effects.

Anticancer Properties

Research has demonstrated that 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one exhibits significant cytotoxic activity against various cancer cell lines, particularly MCF-7 breast cancer cells. In comparative studies, it has shown higher cytotoxicity than the standard drug Tamoxifen, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-oneMCF-7<10
TamoxifenMCF-7~20

The compound acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in various neurodegenerative diseases. It enhances the receptor's activity and has been associated with antioxidant properties that can protect against oxidative stress .

Analgesic and Anti-inflammatory Effects

In vivo studies have reported that derivatives of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one exhibit significant antinociceptive effects. For example, one study indicated that a related compound reduced thermal hyperalgesia in animal models . The analgesic properties are believed to be linked to its modulation of nAChRs and its ability to scavenge free radicals.

Case Studies

  • A study evaluated the pharmacokinetic profiles of various diphenylpropanone derivatives, including 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one. It was found to have favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .
  • Another investigation focused on the synthesis and biological evaluation of several derivatives. The results indicated that modifications to the basic structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-methoxyacetophenone) reacts with a substituted benzaldehyde under basic conditions (e.g., NaOH/ethanol). demonstrates a similar approach for 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one, achieving 95% yield by optimizing stoichiometry and solvent polarity (diethyl ether–hexane mixture) . Temperature control (room temperature vs. reflux) and catalyst selection (e.g., protic acids or Lewis acids) significantly influence regioselectivity and yield.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–7.9 ppm), and ketone-adjacent methylene protons (δ 3.0–3.2 ppm as triplets, J ≈ 7.5 Hz) .
  • IR : Strong carbonyl stretch (~1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to C₂₂H₂₀O₂ (MW: 316.4) with fragmentation patterns indicative of aryl and ketone cleavage.
    Cross-validation with X-ray crystallography (e.g., ’s protocol for analogous chalcones) resolves ambiguities .

Q. What safety protocols are essential for handling this compound during synthesis and purification?

  • Methodological Answer : Refer to SDS guidelines ( ):

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in inert, airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved using SHELX programs, and what challenges arise during refinement?

  • Methodological Answer : SHELXL ( ) refines crystal structures by iterative least-squares minimization. For this compound:

  • Data Collection : High-resolution (<1.0 Å) data reduces thermal parameter errors.
  • Twinned Data : Use TWIN/BASF commands in SHELXL to model twin domains.
  • Disorder : Apply PART/SUMP restraints for disordered methoxy/phenyl groups.
    Challenges include overparameterization (e.g., anisotropic displacement for light atoms) and convergence issues. Validation tools (e.g., PLATON) check for missed symmetry or voids .

Q. How can contradictory yields in analogous syntheses (e.g., 79% vs. 95%) be systematically investigated?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (ethanol vs. THF), base strength (NaOH vs. KOH), and reaction time.
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediates or side products (e.g., aldol byproducts).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation energies for competing pathways. ’s 95% yield likely reflects optimized electron-withdrawing substituent effects .

Q. What strategies enable the incorporation of this compound into heterocyclic systems (e.g., selenadiazoles or benzoxazepines)?

  • Methodological Answer :

  • Cyclocondensation : React the ketone with hydrazine derivatives (e.g., selenosemicarbazides) under acidic conditions to form selenadiazoles (analogous to ’s method).
  • Mannich Reactions : Introduce aminoalkyl groups via formaldehyde/amine intermediates, enabling access to benzoxazepine derivatives (e.g., ’s piperidine-containing scaffold).
  • Catalysis : Use transition metals (Pd, Cu) for C-H activation/functionalization .

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